molecular formula C13H12N6OS2 B15024513 N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide CAS No. 690647-21-3

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B15024513
CAS No.: 690647-21-3
M. Wt: 332.4 g/mol
InChI Key: BWFQJYMSMJUUPF-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a triazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiadiazole and triazole rings, followed by the introduction of the sulfanylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide include other thiadiazole and triazole derivatives, such as:

  • N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
  • N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable molecule for various research applications.

Properties

CAS No.

690647-21-3

Molecular Formula

C13H12N6OS2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C13H12N6OS2/c1-8-2-4-9(5-3-8)11-17-12(19-22-11)16-10(20)6-21-13-14-7-15-18-13/h2-5,7H,6H2,1H3,(H,14,15,18)(H,16,19,20)

InChI Key

BWFQJYMSMJUUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NN3

solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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